2-(4-Bromophenyl)-2'-trifluoromethylacetophenone
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Overview
Description
The compound would be described based on its molecular structure, which would include the types and arrangement of atoms.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It might involve multiple steps, each with its own reactants, catalysts, and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise structure of the compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It might involve carrying out various reactions and analyzing the products.Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Synthesis and Biological Properties
One of the primary applications of 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone and its derivatives is in the synthesis of compounds with significant biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their carbonic anhydrase inhibitory properties. These compounds are of interest as potential drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis due to their ability to inhibit human cytosolic carbonic anhydrase II (hCA II) isozyme (Balaydın et al., 2012).
Antioxidant Activities
The antioxidant properties of bromophenols synthesized from 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone have also been explored. These compounds have shown effective radical scavenging activities, suggesting their potential as antioxidants. Such properties are particularly promising for the development of novel antioxidants, which are crucial in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Chemical Synthesis and Reactivity
The compound has been utilized in chemical synthesis, demonstrating its versatility in organic chemistry. For example, it has been involved in the preparation of benzofuran derivatives through Lewis acid-catalysed reactions. Such compounds have applications in material science and as intermediates in the synthesis of biologically active molecules (Choi et al., 2007).
Antimicrobial and Antipathogenic Activities
Another significant area of research involves the antimicrobial and antipathogenic activities of thiourea derivatives synthesized from 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone. These derivatives have shown promising results against bacterial cells, especially Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. Such findings highlight the potential of these derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, both acute (short-term) and chronic (long-term). It might also involve assessing its environmental impact.
Future Directions
Based on all of the above, researchers might suggest future directions for research. This could include potential applications of the compound, or further studies to better understand its properties.
Please note that these are general steps and the specific details would depend on the exact nature of the compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry professional or conducting laboratory experiments. Please remember to always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVOIIZMVHEMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642319 |
Source
|
Record name | 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2'-trifluoromethylacetophenone | |
CAS RN |
898784-23-1 |
Source
|
Record name | Ethanone, 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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